Dabsyl-L-leucine

Overview

Description

Dabsyl-L-leucine (Dab-Leu) is a synthetic amino acid analog of leucine that has been used in a variety of research applications. Dab-Leu is a diastereomer of L-leucine and is often used as a substitute for the natural amino acid in experiments. It is also used as a labeling agent in a variety of biochemical and biophysical studies.

Scientific Research Applications

1. Molecular Evolution of Lysine Biosynthetic Pathways

Dabsyl-L-leucine is indirectly related to the study of lysine biosynthesis, which has two anabolic routes: the diaminopimelic acid pathway and the α-aminoadipic acid route. The latter involves enzymes related to arginine and leucine biosyntheses, highlighting the interconnected nature of amino acid metabolism (Velasco, Leguina, & Lazcano, 2002).

2. Gene Expression in Tumors

Research on the enhancement of gene expression in tumors through the administration of arginine, lysine, and leucine-bearing polypropylenimine polyplexes suggests a potential application of these amino acids, including leucine, in cancer treatment. This highlights the role of amino acids in improving transfection efficacy in cancer cells (Aldawsari et al., 2011).

3. Translation Initiation in Skeletal Muscle

Leucine, a key component related to Dabsyl-L-leucine, stimulates protein synthesis in skeletal muscle, particularly under food-deprived conditions. This is achieved through a rapamycin-sensitive pathway, emphasizing leucine's unique role among branched-chain amino acids in muscle protein metabolism (Anthony et al., 2000).

4. Discrimination between Leucine and Isoleucine in Mass Spectrometry

A study on peptide sequencing and the differentiation between leucine and isoleucine using low energy ESI-TRAP MSn experiments highlights the importance of accurately identifying these amino acids, which is crucial in applications like protein sequencing and analysis (Armirotti, Millo, & Damonte, 2007).

5. Myofibrillar Protein Synthesis Enhancement

Leucine supplementation in a low-protein mixed macronutrient beverage has been shown to significantly enhance myofibrillar protein synthesis in young men. This finding is crucial for formulations of protein beverages aimed at muscle anabolism (Churchward-Venne et al., 2014).

6. Regulation of Insulin Secretion from Pancreatic Beta Cells

Leucine metabolism plays a vital role in controlling insulin secretion in pancreatic beta cells. It acts as both a metabolic fuel and an allosteric activator, thereby influencing the regulation of gene transcription and protein synthesis in these cells (Yang et al., 2010).

7. Leucine Aminopeptidase Activity in Cancer

The activity of leucine aminopeptidase, an enzyme capable of hydrolyzing L-leucyl peptides, has been observed in patients with cancer of the pancreas and other diseases. This underscores its potential diagnostic and therapeutic importance in medical research (Rutenburg, Goldbarg, & Pineda, 1958).

8. Leucine Zipper in DNA Binding Proteins

The leucine zipper structure is a key component in DNA binding proteins, acting as a protein recognition motif. This structure forms the basis for the formation of protein-protein interactions, playing a crucial role in genetic regulation (Landschulz, Johnson, & McKnight, 1988).

9. Leucine Enkephalin Dopaminergic Neuroprotection

Leucine enkephalin, related to Dabsyl-L-leucine, has been found to be neuroprotective to dopaminergic neurons. This discovery could have significant implications in the treatment of neurodegenerative diseases and conditions involving dopaminergic systems (Qin et al., 2005).

Mechanism of Action

Target of Action

Dabsyl-L-leucine is a derivative of the amino acid leucine As a derivative of leucine, it may interact with the same targets as leucine, which include various enzymes and transporters involved in protein synthesis and metabolism .

Mode of Action

The dansyl group in dabsyl-l-leucine is known to react with the free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This property makes Dabsyl-L-leucine useful in proteomics research .

Biochemical Pathways

Leucine is part of the branched-chain amino acids (BCAAs) catabolic pathway, which generates acetoacetate and acetyl-CoA as its final products .

Pharmacokinetics

The dansyl group in dabsyl-l-leucine is known to enhance the detection of amino acids in liquid chromatography-mass spectrometry (lc-ms), suggesting that it may influence the absorption, distribution, metabolism, and excretion (adme) properties of the compound .

Result of Action

The dansyl group in dabsyl-l-leucine is known to enhance the detection of amino acids in lc-ms, suggesting that it may influence the molecular and cellular effects of the compound .

Action Environment

For instance, bacteria can assimilate leucine when sugars or other preferential carbon sources in the habitat are depleted .

properties

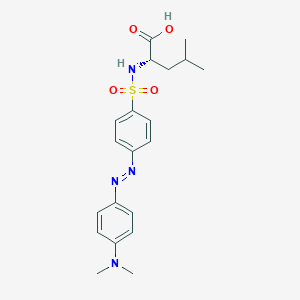

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCBTNVNACPQRN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555049 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89131-12-4 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)